N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-20(13-5-6-16-17(7-13)22-12-21-16)24-14-8-23-25(9-14)10-15-11-27-18-3-1-2-4-19(18)28-15/h1-9,12,15H,10-11H2,(H,21,22)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHRDOITTZURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways:
The compound affects specific biochemical pathways. For instance, it might modulate a signaling pathway like the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. Additionally, it could impact metabolic pathways related to energy production, cell growth, or immune responses.
Biological Activity
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR), providing insights into its therapeutic potential.
Synthesis and Structural Characterization
The synthesis of derivatives involving 2,3-dihydrobenzo[b][1,4]dioxin has been extensively documented. For example, a study detailed the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide through a reaction with 4-methylbenzenesulfonyl chloride under alkaline conditions . The structural complexity of these compounds often necessitates advanced characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identities.
Enzyme Inhibition Studies
Several studies have investigated the biological activity of compounds related to the target molecule through enzyme inhibition assays. For instance, derivatives have shown inhibitory effects against α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The inhibition values and corresponding IC50 concentrations are crucial for assessing the therapeutic potential of these compounds.
Cytotoxicity and Antiparasitic Activity
Research on related pyrazole derivatives has revealed notable cytotoxicity against various human cell lines. For example, one study reported that certain 1,3-diarylpyrazoles exhibited low micromolar potency against Trypanosoma cruzi and Leishmania infantum while maintaining low toxicity in human cells . This dual activity underscores the importance of evaluating both therapeutic efficacy and cytotoxicity in drug development.
Case Studies
Case Study 1: Autophagy Induction
A high-throughput screening campaign identified a derivative of the compound as an autophagy inducer. Subsequent in vitro studies demonstrated its potential to enhance cell survival under stress conditions, indicating a protective mechanism that could be leveraged for therapeutic applications .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis highlighted that modifications at specific positions on the pyrazole ring significantly affected biological activity. For instance, the introduction of electron-withdrawing groups enhanced binding affinity to target receptors, suggesting a pathway for optimizing lead compounds for further development .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
Studies have indicated that derivatives of benzimidazole compounds have anticancer properties. The structural motifs present in N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Research has shown that compounds containing pyrazole and benzimidazole moieties can exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases by modulating pathways such as the NF-kB signaling pathway .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Compounds with similar frameworks have been studied for their efficacy against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent .
Case Studies
Several studies have investigated the applications of compounds similar to this compound:
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their anticancer activity against various cancer cell lines. Results indicated that certain modifications to the benzimidazole structure enhanced cytotoxicity and selectivity towards cancer cells .
Study 2: Anti-inflammatory Effects
Research in Pharmacology Reports demonstrated that pyrazole derivatives reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. The study suggests that similar compounds could be developed for therapeutic use in chronic inflammatory conditions .
Study 3: Antimicrobial Activity
A recent investigation published in Antibiotics assessed the antimicrobial properties of various dioxin derivatives. The findings revealed significant activity against resistant bacterial strains, highlighting the potential of dioxin-based compounds in combating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
